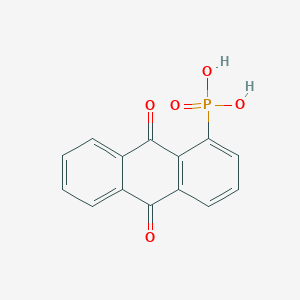
9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid is a chemical compound with the molecular formula C14H9O5P and a molecular weight of 288.196 g/mol This compound is characterized by the presence of a phosphonic acid group attached to an anthracene ring system, which includes two ketone groups at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid typically involves the reaction of anthraquinone derivatives with phosphonic acid reagents. One common method includes the reaction of 9,10-anthraquinone with phosphorous acid under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The phosphonic acid group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and amines can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing functional groups, while reduction can produce anthracene derivatives with hydroxyl groups.
科学的研究の応用
9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
類似化合物との比較
Similar Compounds
9,10-Dioxo-9,10-dihydro-2-anthracenesulfonic acid: Similar structure but with a sulfonic acid group instead of a phosphonic acid group.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Contains a carboxylic acid group and a phenanthrene ring system.
2-Anthracenecarboxylic acid, 9,10-dihydro-3,8-dihydroxy-1-methyl-9,10-dioxo-: Features hydroxyl and carboxylic acid groups.
Uniqueness
The uniqueness of 9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid lies in its phosphonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where strong metal-binding and unique reactivity are required.
特性
CAS番号 |
92161-00-7 |
|---|---|
分子式 |
C14H9O5P |
分子量 |
288.19 g/mol |
IUPAC名 |
(9,10-dioxoanthracen-1-yl)phosphonic acid |
InChI |
InChI=1S/C14H9O5P/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H2,17,18,19) |
InChIキー |
NNRUIHHKOIYTEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
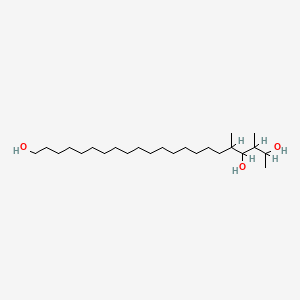
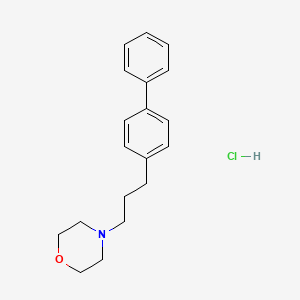

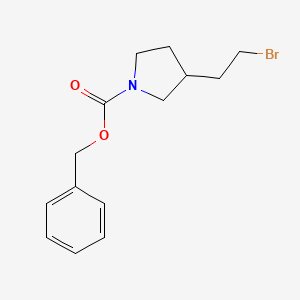

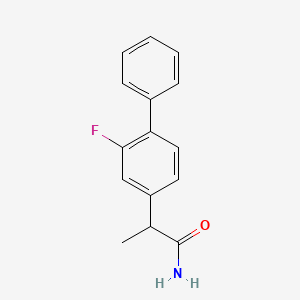
![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)

![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
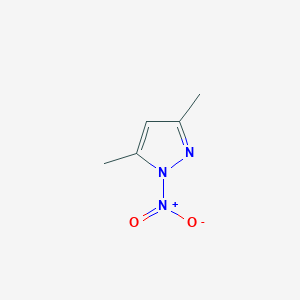
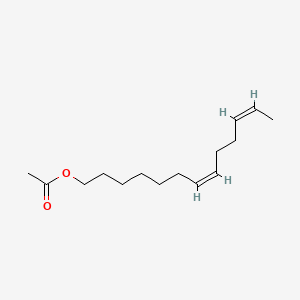
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
